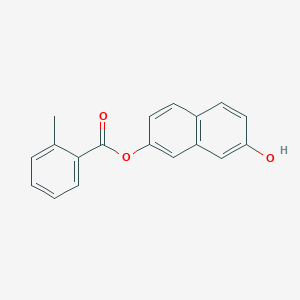

7-Hydroxy-2-naphthyl 2-methylbenzoate

Description

7-Hydroxy-2-naphthyl 2-methylbenzoate is a naphthyl ester derivative characterized by a hydroxy group at the 7-position of the naphthalene ring and a 2-methylbenzoate ester moiety. The compound combines the aromatic stability of a naphthyl system with the steric and electronic effects of a methyl-substituted benzoyl group.

Key structural features:

- Naphthyl backbone: Enhances aromatic conjugation and molecular weight compared to phenyl-based esters.

- 2-Methylbenzoyl group: Introduces steric hindrance and electron-donating effects.

Propriétés

Formule moléculaire |

C18H14O3 |

|---|---|

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

(7-hydroxynaphthalen-2-yl) 2-methylbenzoate |

InChI |

InChI=1S/C18H14O3/c1-12-4-2-3-5-17(12)18(20)21-16-9-7-13-6-8-15(19)10-14(13)11-16/h2-11,19H,1H3 |

Clé InChI |

QLYROIVNQAXKHL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

SMILES canonique |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

The position and nature of substituents on aromatic esters significantly influence their chemical behavior. Below is a comparative analysis based on substituent type and position:

Table 1: Substituent Impact on Benzoate Esters

Key Findings :

- Ortho-substituents : Steric hindrance in M2MB and ethyl 2-methoxybenzoate reduces reactivity compared to para-substituted analogs.

- Electron-donating groups : Methyl and methoxy groups stabilize esters against hydrolysis but may lower melting points .

- Hydroxy groups : The 7-hydroxy group in the target compound may enhance solubility in polar solvents and increase susceptibility to oxidation.

Aromatic Backbone Variations

The choice of aromatic backbone (phenyl vs. naphthyl) affects molecular weight, conjugation, and physical properties:

Table 2: Aromatic System Comparison

*Calculated molecular weight based on formula C₁₈H₁₄O₃.

Key Findings :

- Naphthyl systems : Higher molecular weight and melting points compared to phenyl esters. Extended conjugation may lead to unique spectroscopic profiles (e.g., UV-Vis, fluorescence).

- Sulfonate vs. Benzoate : Sulfonate esters (e.g., 7-hydroxy-2-naphthyl benzenesulfonate) exhibit greater hydrolytic stability than benzoates due to stronger leaving-group ability .

Functional Group Interactions

Functional groups like acetamido or methoxy substituents alter solubility and biological activity:

Table 3: Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.